1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(cyclobutylmethyl)-N-methylazetidin-3-amine is a complex organic compound notable for its unique molecular structure and potential applications in medicinal chemistry. Its molecular formula is with a molecular weight of approximately . This compound falls under the category of nitrogen-containing heterocycles, which are often investigated for their diverse biological activities.
The compound can be sourced from various chemical suppliers, including BenchChem and PubChem, which provide detailed information about its properties and potential research applications . It is classified as an organic compound with specific structural features such as a triazolo-pyridazine core, making it a subject of interest in drug development and other scientific research areas.
The synthesis of 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(cyclobutylmethyl)-N-methylazetidin-3-amine typically involves several key steps:
These synthetic routes require careful optimization to ensure high yields and purity of the final compound .
The molecular structure of 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(cyclobutylmethyl)-N-methylazetidin-3-amine can be represented using several notation systems:
InChI=1S/C18H23N7O/c1-12-8-15(26-22-12)11-23(2)14-9-24(10-14)17-7-6-16-19-20-18(25(16)21-17)13-4-3-5-13/h6-8,13-14H,3-5,9-11H2,1-2H3
CC1=NOC(=C1)CN(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3
This data illustrates the intricate arrangement of atoms within the molecule, highlighting its heterocyclic nature and potential for interaction with biological targets .
The compound may participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(cyclobutylmethyl)-N-methylazetidin-3-amine is likely related to its ability to interact with specific biological targets such as enzymes or receptors. The unique structural features allow it to bind selectively to these targets:
The physical properties of 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(cyclobutylmethyl)-N-methylazetidin-3-amine include:
Chemical properties include:
These properties are critical for understanding how the compound behaves in biological systems and its potential applications in drug formulation .
The compound has potential applications in several scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: